Product packaging for Perylene-D12(Cat. No.:CAS No. 1520-96-3)

Perylene-D12

Cat. No.: B110317
CAS No.: 1520-96-3
M. Wt: 264.4 g/mol
InChI Key: CSHWQDPOILHKBI-AQZSQYOVSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Polycyclic Aromatic Hydrocarbon (PAH) Research

Deuterium labeling is a cornerstone of modern PAH research, providing a powerful method for overcoming analytical challenges and gaining deeper insights into the behavior of these ubiquitous environmental compounds. researchgate.netnih.gov PAHs are a class of organic compounds that have garnered significant attention due to the carcinogenic and mutagenic properties of some of their members. epa.gov Reliable methods for their detection and quantification are therefore essential for assessing human exposure and environmental contamination. nih.gov

The primary significance of using deuterated PAHs like Perylene-D12 lies in their application as internal standards in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). helcom.fi Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample extraction, cleanup, and analysis. researchgate.net However, their increased mass allows them to be distinguished from the native PAHs in a sample by the mass spectrometer. This enables accurate quantification by correcting for any loss of analyte during the analytical process. Some researchers have noted that while deuterated standards are widely used, ¹³C-labeled PAHs may offer a superior alternative in certain situations due to the potential for back-exchange of deuterium for hydrogen under harsh extraction conditions. dspsystems.eu

Furthermore, deuterium labeling is instrumental in combustion research to trace the formation pathways of PAHs. tandfonline.com By introducing deuterated precursors into a combustion system, scientists can track the incorporation of deuterium into larger PAH molecules, thereby elucidating the chemical mechanisms of their formation. tandfonline.com

Isotopic Analogues in Chemical and Biological Investigations

The use of isotopic analogues, compounds where one or more atoms have been replaced by an isotope, is a fundamental technique in a wide array of chemical and biological investigations. symeres.comjove.com Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are particularly valuable as they are non-radioactive and can be used to trace the fate of molecules in complex systems without the need for specialized radiological handling. symeres.com

In chemical research, isotopic labeling helps in the elucidation of reaction mechanisms. symeres.com The "kinetic isotope effect," where the rate of a chemical reaction is altered by isotopic substitution, can provide crucial information about the rate-determining step of a reaction. symeres.comnih.gov

In biological and biomedical studies, isotopically labeled compounds are indispensable for a variety of applications. chemicalsknowledgehub.comjove.com They are used to trace metabolic pathways, determine the bioavailability of drugs, and study drug-drug interactions. symeres.com For instance, deuterium-labeled drugs can exhibit altered pharmacokinetic profiles, often with reduced rates of metabolism and clearance, which is a significant consideration in drug development. symeres.comnih.gov Isotopic analogues also serve as essential internal standards in quantitative analyses of drugs and their metabolites in biological samples, ensuring the accuracy of the results. researchgate.net

Scope and Research Imperatives of this compound

The research applications of this compound are diverse and continue to expand. A primary and well-established use is as an internal standard for the quantification of high-molecular-weight PAHs in environmental samples, including soil, water, and sediment. researchgate.net Its use is integral to standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), for monitoring environmental pollution. epa.gov

In the realm of materials science, the high fluorescence quantum yield of this compound makes it a candidate for applications in organic light-emitting diodes (OLEDs). Its unique photophysical properties are also leveraged in studies of organic semiconductors and optoelectronic devices. myskinrecipes.com

More speculative but highly significant is the role of deuterated PAHs, including this compound, in astrophysics. Scientists have hypothesized that these molecules could be a reservoir for deuterium in the interstellar medium. aanda.org The detection of C-D stretching modes in infrared spectra from space suggests the presence of deuterated PAHs in certain celestial environments, although conclusive evidence remains a key research goal.

Future research imperatives for this compound include optimizing its performance in complex environmental matrices and further exploring its potential in advanced materials and astrochemical studies. Its stability and well-defined properties will continue to make it a vital tool for researchers across multiple scientific disciplines. sigmaaldrich.comsigmaaldrich.com

PropertyValue
Molecular Formula C₂₀D₁₂ myskinrecipes.com
Molecular Weight 264.38 g/mol myskinrecipes.comsigmaaldrich.com
CAS Number 1520-96-3 myskinrecipes.comsigmaaldrich.com
Melting Point 277-279 °C myskinrecipes.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Isotopic Purity 98 atom % D myskinrecipes.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B110317 Perylene-D12 CAS No. 1520-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWQDPOILHKBI-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934397
Record name (~2~H_12_)Perylene
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Perylene-d12
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CAS No.

1520-96-3
Record name Perylene-d12
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_12_)Perylene
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Record name 1520-96-3
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Synthetic Methodologies and Deuteration Strategies for Perylene D12

Catalytic Deuteration Techniques

Catalytic deuteration represents a common and effective method for the synthesis of deuterated PAHs. This approach typically involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source.

Gas-Phase Catalytic Hydrogen-Deuterium Exchange Methodologies

Gas-phase catalytic hydrogen-deuterium (H-D) exchange is a prominent method for the deuteration of aromatic compounds. In this process, perylene (B46583) vapor is exposed to deuterium gas (D₂) in the presence of a solid catalyst at elevated temperatures. The catalyst, typically a noble metal like palladium or platinum supported on carbon (Pd/C or Pt/C), facilitates the dissociation of D₂ and the subsequent exchange of hydrogen atoms on the perylene molecule with deuterium atoms. The reaction is generally carried out in a high-pressure reactor to achieve high deuteration levels. The mechanism involves the adsorption of the perylene molecule onto the catalyst surface, followed by a series of sequential hydrogen abstraction and deuterium addition steps until all twelve hydrogen atoms are replaced by deuterium.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and completeness of the deuteration are highly dependent on the reaction conditions and the catalytic system employed. Key parameters that are optimized include temperature, pressure, catalyst loading, and reaction time. For PAHs similar to perylene, such as benzo[ghi]perylene (B138134), temperatures in the range of 150–200°C and D₂ pressures of 3–5 atm have been found to be effective.

The choice of catalyst and its loading are crucial. Palladium on carbon (Pd/C) is a widely used catalyst, with loadings of 5–10% being typical. Higher catalyst loading can increase the rate of deuteration but may also lead to side reactions if not properly controlled. The solvent can also play a role; using a deuterated solvent like deuterated toluene (B28343) can help prevent back-exchange of deuterium with hydrogen from the solvent. Through careful optimization of these parameters, deuteration levels exceeding 98% can be achieved.

ParameterOptimized Condition for PAHsRationale
Catalyst Palladium on carbon (Pd/C)High activity for H-D exchange in aromatic systems.
Catalyst Loading 5-10%Balances reaction rate with cost and potential side reactions.
Deuterium Source Deuterium gas (D₂)Direct and efficient source for catalytic exchange.
Temperature 150-200 °CProvides sufficient energy for C-H bond activation without significant degradation of the PAH.
Pressure 3-5 atmIncreases the concentration of D₂ on the catalyst surface, driving the equilibrium towards the deuterated product.
Solvent Deuterated TolueneMinimizes isotopic dilution from protonated solvent molecules.

Electrophotocatalytic Deuteration Utilizing D₂O as a Deuterium Source

A more recent and greener approach to deuteration involves electrophotocatalysis, which utilizes heavy water (D₂O) as an inexpensive and readily available deuterium source. This method avoids the use of hazardous and expensive D₂ gas. mdpi.com

Investigation of Novel Electrophotocatalytic Pathways

Novel electrophotocatalytic pathways have been developed for the dearomatic deuteration of arenes. mdpi.com A notable system employs an organic dye, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) (PDI), as an electrophotocatalyst. mdpi.com In this setup, the PDI catalyst is electrochemically reduced and then photoexcited to a highly reducing state. This excited species can then reduce the perylene substrate, initiating the deuteration process with D₂O. mdpi.com The reaction proceeds under mild conditions, often at room temperature and with low electrical current, offering excellent site-selectivity and high deuterium incorporation. mdpi.com

ComponentFunctionExample Material/Condition
Electrophotocatalyst Mediates electron transfer upon photoexcitationN,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-bis(dicarboximide) (PDI) mdpi.com
Deuterium Source Provides deuterium atomsHeavy Water (D₂O) mdpi.com
Electrolyte Ensures conductivity of the solutionLithium perchlorate (B79767) (LiClO₄) mdpi.com
Solvent Dissolves reactants and electrolyteTetrahydrofuran (THF) mdpi.com
Light Source Photoexcites the catalyst450 nm LED
Current Drives the electrochemical reduction1 mA (constant)

Mechanistic Elucidation of D₂O-Mediated Deuteration Processes

The mechanism of electrophotocatalytic deuteration begins with the reduction of the PDI catalyst at the cathode to form a radical anion (PDI•⁻). mdpi.com Upon irradiation with light, this radical anion is excited to a more potent reducing agent (PDI•⁻). mdpi.com This excited species then transfers an electron to the perylene molecule, generating a perylene radical anion. mdpi.com This radical anion then reacts with a D₂O molecule to form a deuterated radical intermediate. mdpi.com This intermediate is further reduced by another PDI•⁻ or PDI•⁻ species to form an anion, which is subsequently deuterated by another D₂O molecule to yield the dideuterated product. This cycle continues until all hydrogens are replaced. mdpi.com

Deuterium Incorporation via Advanced Chemical Synthesis

Beyond catalytic methods, Perylene-D12 can be synthesized through multi-step chemical pathways that incorporate deuterium at specific stages. One such approach involves the synthesis of the perylene core from smaller, pre-deuterated building blocks.

An example of a stepwise synthesis involves starting with a deuterated precursor that can be chemically transformed into the perylene structure. For instance, a method analogous to the synthesis of other deuterated PAHs could involve the condensation of deuterated precursors. While a specific stepwise synthesis for this compound from deuterated precursors is not widely documented, the general principle involves standard organic reactions where deuterated reagents are used. For example, if a key intermediate in a known perylene synthesis contains aromatic protons, these could be exchanged for deuterium using methods described in section 2.1 before proceeding with the synthesis. Alternatively, building blocks that are already deuterated can be coupled to construct the final perylene skeleton.

Strategies for Site-Specific Deuteration in Perylene and its Derivatives

Site-specific deuteration involves the selective replacement of hydrogen with deuterium at specific positions within a molecule. This targeted approach is crucial for studying reaction mechanisms and enhancing the properties of organic materials.

One common strategy for site-specific deuteration is catalytic H-D exchange . This method often employs transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like heavy water (D₂O). mdpi.com The catalyst facilitates the exchange of hydrogen atoms on the aromatic ring of perylene with deuterium atoms from the D₂O. mdpi.com The reaction conditions, including temperature and pressure, can be optimized to control the degree and location of deuteration. For instance, selective deuteration of phenylalanine at the β-carbon can be achieved at 110°C, while higher temperatures (160°C) can lead to deuteration at the α-position as well. mdpi.com

Another approach involves dehalogenative deuteration . nsf.gov This method starts with a halogenated perylene derivative, which is then treated with a deuterium source in the presence of a catalyst to replace the halogen atoms with deuterium. This technique offers high site-selectivity, as the position of deuteration is determined by the initial halogenation pattern. nsf.gov A variety of (hetero)aryl halides can be converted to their deuterated counterparts using this strategy. nih.gov

Recent advancements have also explored the use of photocatalysis for C-H deuteration. This method utilizes visible light and a photocatalyst to activate C-H bonds for deuteration, offering an environmentally friendly alternative.

The following table summarizes various strategies for site-specific deuteration:

Strategy Description Key Features Reference
Catalytic H-D Exchange Employs a transition metal catalyst (e.g., Pd/C) and a deuterium source (e.g., D₂O) to facilitate the exchange of hydrogen for deuterium on the aromatic ring.Conditions can be tuned to control the extent and location of deuteration. mdpi.commdpi.com
Dehalogenative Deuteration Starts with a halogenated perylene and replaces the halogen atoms with deuterium using a catalyst and a deuterium source.Offers high site-selectivity based on the initial halogenation. nsf.govnih.gov
Photocatalysis Uses visible light and a photocatalyst to activate C-H bonds for deuteration.An environmentally friendly approach.

Deuterium Exchange in Perylene Diimide (PDI) Scaffolds

Perylene diimides (PDIs) are a class of organic compounds known for their exceptional thermal and photochemical stability, strong absorption of visible light, and high fluorescence quantum yields. google.com These properties make them valuable in a range of applications, from industrial dyes to electronic materials. google.com The core of a PDI molecule is the perylene ring, and like perylene itself, the PDI scaffold can undergo deuterium exchange.

The introduction of deuterium into PDI scaffolds can be achieved through methods similar to those used for perylene. The presence of the diimide groups can influence the reactivity of the perylene core and, consequently, the deuteration process. The electron-withdrawing nature of the imide groups can affect the electron density of the aromatic ring, potentially altering the conditions required for efficient H-D exchange.

Research has shown that modifications at the bay region (positions 1, 6, 7, and 12) of the PDI core can be achieved starting from halogenated derivatives. google.com This suggests that dehalogenative deuteration would be a viable strategy for introducing deuterium at these specific sites.

The following table outlines key aspects of PDI scaffolds relevant to deuterium exchange:

Property Description Significance for Deuteration Reference
Structure Consists of a perylene core with two imide groups.The electron-withdrawing imide groups can influence the reactivity of the perylene core. researching.cn
Stability Exceptional thermal and photochemical stability.Allows for a range of reaction conditions to be explored for deuteration. google.com
Modification Can be modified at the bay positions (1, 6, 7, 12) and the imide positions.Halogenated PDI derivatives can serve as precursors for site-specific deuteration. google.comnih.gov

Considerations for Industrial-Scale Synthesis of Deuterated Compounds

The transition from laboratory-scale synthesis to industrial-scale production of deuterated compounds like this compound presents several challenges. tn-sanso.co.jp Key considerations include cost-effectiveness, scalability of the reaction, and process efficiency. tn-sanso.co.jp

The cost of the deuterium source, typically heavy water (D₂O), is another significant factor in large-scale production. tn-sanso.co.jp Efficient use of the deuterium source is crucial for economic viability. Stepwise H-D exchange reactions can help to reduce the amount of D₂O required to achieve a high deuteration ratio. tn-sanso.co.jp

The table below summarizes the key considerations for the industrial-scale synthesis of deuterated compounds:

Consideration Challenge Potential Solution Reference
Scalability Batch processes have limitations in production volume and efficiency.Flow synthesis methods using microwave heating can improve throughput. tn-sanso.co.jp
Cost The high cost of deuterium sources like D₂O.Stepwise H-D exchange reactions to optimize D₂O usage. tn-sanso.co.jp
Catalyst The need for efficient and reusable catalysts.Development of robust catalysts like multifunctional phosphorus-doped carbon-supported iron catalysts. researchgate.net

Advanced Spectroscopic Characterization and Photophysical Properties of Perylene D12

Electronic Absorption and Fluorescence Spectroscopy

Perylene-D12, the deuterated analogue of perylene (B46583), is a polycyclic aromatic hydrocarbon that has been the subject of extensive spectroscopic investigation. Its rigid, planar structure and extensive π-conjugation give rise to distinct photophysical properties, including strong light absorption and high fluorescence efficiency, making it a valuable compound in fields ranging from analytical chemistry to materials science. myskinrecipes.com

High Fluorescence Quantum Yield and Strong Absorption Characteristics

This compound exhibits intense absorption in the violet and ultraviolet regions of the electromagnetic spectrum. kyoto-u.ac.jp The absorption spectrum is characterized by a series of well-defined vibronic bands, a hallmark of a molecule with a rigid structure where electronic transitions are strongly coupled to vibrational modes. The S₁ ← S₀ electronic transition is prominent, with the primary absorption peak (0-0 band) appearing at a specific wavelength that can be influenced by the solvent environment. omlc.org

A key feature of this compound is its exceptionally high fluorescence quantum yield, which approaches unity in many non-polar solvents. omlc.orgphotochemcad.com This indicates that the molecule very efficiently re-emits absorbed photons as light, with non-radiative decay pathways being significantly less favorable. kyoto-u.ac.jp The high quantum yield is attributed to the molecule's structural rigidity, which minimizes energy loss through vibrational relaxation. kyoto-u.ac.jp The fluorescence emission spectrum mirrors the absorption spectrum, showing a similar vibronic structure.

The photophysical properties of perylene, and by extension this compound, are well-documented. For instance, in cyclohexane, perylene shows a major absorption peak at 435.75 nm with a high molar extinction coefficient. photochemcad.com The fluorescence quantum yield in the same solvent is recorded to be 0.94. omlc.orgphotochemcad.com

Table 1: Photophysical Data for Perylene in Cyclohexane

Property Value Reference
Absorption λmax 435.75 nm photochemcad.com
Molar Extinction Coefficient (ε) 38,500 cm⁻¹/M omlc.orgphotochemcad.com
Fluorescence Quantum Yield (Φf) 0.94 omlc.orgphotochemcad.com
Excitation Wavelength for Emission 410 nm omlc.org

Analysis of Excimer Formation and Emission Dynamics

At higher concentrations, perylene and its derivatives are known to form 'excimers', or excited-state dimers. glenresearch.com An excimer is a short-lived dimeric species formed between a molecule in an excited electronic state and an identical molecule in the ground state. glenresearch.com This phenomenon is characterized by a notable change in the fluorescence spectrum: the structured monomer emission is replaced by a broad, structureless, and red-shifted emission band. glenresearch.com

The formation of an excimer is a dynamic process that requires the two molecules to be in close proximity, typically within 3 to 5 Å, during the lifetime of the excited state. glenresearch.comnih.gov In this compound, the formation of excimers can be observed in solution and in the solid state. The dynamics of excimer formation and decay are influenced by factors such as solvent polarity and viscosity. In some systems, excimer formation can compete with other photophysical processes like symmetry-breaking charge separation, particularly in polar solvents. researchgate.net Ultrafast spectroscopic techniques have been employed to study these dynamics, revealing that excimer formation can occur on picosecond timescales. researchgate.net The study of these dynamics is crucial for applications in organic electronics, where intermolecular interactions dictate device performance. nih.gov

Environmental and Solvent Effects on Photophysical Behavior

The photophysical properties of this compound are sensitive to its local environment, particularly the polarity of the solvent. researchgate.netmdpi.com This sensitivity, known as solvatochromism, manifests as shifts in the positions of absorption and emission bands. researchgate.net While perylene itself is nonpolar and shows relatively small solvatochromic shifts, the introduction of polar substituents can significantly enhance these effects.

More profoundly, solvent polarity can influence the pathways of excited-state relaxation. In highly polar solvents, processes like charge separation can become more favorable, competing with fluorescence and excimer formation. researchgate.netopticsjournal.net For instance, studies on perylene diimide dimers have shown that in polar solvents like acetone, the fluorescence quantum yield decreases sharply, and excimer formation becomes a dominant relaxation pathway. opticsjournal.net The solvent can also affect the stability and geometry of aggregates, which in turn alters their photophysical behavior. mdpi.comresearchgate.net For example, exposing thin films of cellulose (B213188) acetate (B1210297) doped with perylene to solvent vapor can alter the material's surface morphology and optical properties. mdpi.com

Vibronic Structure and Non-Radiative Relaxation Processes

The detailed vibronic structure of this compound provides deep insight into its molecular geometry and the nature of its electronic states. The study of non-radiative processes, such as internal conversion, is key to understanding its high fluorescence efficiency.

Mode-Selective Internal Conversion Mechanisms to the S₀ State

For perylene, it has been demonstrated that the lifetime of the S₁ state can be remarkably short when specific vibrational levels are excited. kyoto-u.ac.jp Research has identified a particular in-plane ring-deforming vibration (ν₁₆ of a₉ symmetry) as a key promoting mode for internal conversion. kyoto-u.ac.jp This mode acts as a "doorway" that enhances the vibronic coupling between the S₁ state and high-vibrational levels of the S₀ state, thereby accelerating the IC rate. kyoto-u.ac.jp The efficiency of this non-radiative pathway is directly related to the extent of vibronic coupling, which is determined by the specific nuclear motions of the promoting mode. kyoto-u.ac.jp This mode-selectivity highlights the intricate relationship between molecular vibrations and electronic relaxation processes.

Intersystem Crossing (ISC) and Triplet State Dynamics in Deuterated Systems

The substitution of hydrogen with deuterium (B1214612) in polycyclic aromatic hydrocarbons (PAHs) can significantly influence their photophysical properties, particularly the dynamics of intersystem crossing (ISC) and the behavior of the resulting triplet states. In perylene, ISC to the long-lived metastable triplet state is often a primary factor limiting the fluorescence brightness of single molecules. researchgate.netresearchgate.net However, studies on deuterated perylene (this compound) have revealed complex and sometimes enhanced triplet state dynamics.

Research on single this compound molecules embedded in a dibenzothiophene (B1670422) host matrix has identified a strong excitation-induced reverse intersystem crossing (rISC) process. researchgate.netresearchgate.net This phenomenon allows the molecule to recover more quickly from the triplet state, leading to brighter emission at saturated excitation powers. researchgate.netresearchgate.net A detailed analysis of fluorescence autocorrelations quantified the rISC effect, showing that the intrinsic lifetimes of the two effective triplet states, normally 8.5 ± 0.4 ms (B15284909) and 64 ± 12 ms, become markedly shorter, falling into the sub-millisecond range as excitation power increases. researchgate.net This accelerated recovery enhances the fluorescence brightness by at least fourfold. researchgate.net

The triplet state of this compound has been located at approximately 12,756 cm⁻¹ (784.2 nm). universiteitleiden.nl Detecting phosphorescence directly from the T1 state can be challenging due to the efficiency of rISC. universiteitleiden.nl However, by exciting host molecules (dibenzothiophene) which then undergo efficient ISC and transfer their triplet energy to the guest this compound molecules (Dexter energy transfer), a detectable phosphorescence signal can be achieved. universiteitleiden.nl This approach bypasses the guest molecule's S1 state, avoiding depletion channels that would otherwise dominate. universiteitleiden.nl The study of these triplet dynamics is crucial for understanding how to manipulate the quantum emissions of single molecules and improve their brightness for various applications. researchgate.net

General strategies for tuning excited state energy levels to favor ISC in perylene derivatives include nitrogen annulation and the introduction of heavy atoms like bromine. nih.gov While not specific to this compound, these principles underscore the tunability of ISC pathways in the perylene core structure. For instance, in N-annulated perylene bisimides, near degeneracy between singlet and triplet excited states facilitates spin flipping, and the ISC rate can be further enhanced by bromine substitution. nih.gov Similarly, covalently attaching stable radicals like TEMPO to a perylene diimide (PDI) core can generate the PDI triplet state in high yield through a process known as radical-enhanced intersystem crossing (EISC). rsc.org

Electron Ionization Mass Spectrometry (EI-MS) and Isotopic Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the analysis of volatile and semi-volatile organic compounds, providing information on their molecular weight and structural features through characteristic fragmentation patterns. For isotopically labeled compounds such as this compound, EI-MS is essential for confirming isotopic enrichment and quantifying the analyte in complex samples. This compound is frequently used as a stable isotopic label and internal standard in mass spectrometry for the precise quantification of perylene and other PAHs in environmental and biological matrices. myskinrecipes.com

Quantification of Isotopic Purity and Deuterium Content

The primary measure of a deuterated standard's quality is its isotopic purity, which quantifies the percentage of molecules that have been fully labeled with deuterium. For this compound, this is typically determined by GC-MS, where the isotopic distribution in the molecular ion cluster is analyzed. Commercial suppliers provide certificates of analysis that specify the isotopic purity, often referred to as "atom % D." This value indicates the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at the labeled positions. High isotopic purity is critical for accurate quantification, ensuring minimal interference from partially deuterated or unlabeled analogues. myskinrecipes.com

Supplier/Source Reported Isotopic Purity (atom % D) Reference
Sigma-Aldrich98% sigmaaldrich.comsigmaaldrich.com
Cambridge Isotope Laboratories98% isotope.com
MedchemExpress98.50% (Isotopic Enrichment) medchemexpress.com
MySkinRecipes98% myskinrecipes.com

This table is interactive. Click on the headers to sort.

Analysis of Mass Spectral Signatures and Fragmentation Patterns

The EI-mass spectrum of this compound is characterized by a distinct mass spectral signature dominated by the molecular ion. nist.govnih.gov Due to the high stability of the fused aromatic ring system, the molecule resists extensive fragmentation under standard EI conditions (70 eV). The most prominent feature in the spectrum is the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 264. nih.gov This peak's high abundance is indicative of the stability of the perdeuterated perylene structure.

The NIST Mass Spectrometry Data Center provides reference data for the this compound spectrum, highlighting the key ions. nih.gov

Attribute m/z Value Reference
Top Peak (Base Peak)264 nih.gov
2nd Highest Peak260 nih.gov
3rd Highest Peak265 nih.gov

This table is interactive. Click on the headers to sort.

The peak at m/z 265 corresponds to the natural abundance of ¹³C in the C₂₀ framework. The peak at m/z 260 suggests the loss of two deuterium atoms (D₂). The fragmentation of PAHs is generally characterized by the sequential loss of C₂H₂ (or in this case, C₂D₂) units, but the molecular ion remains the most significant peak for the parent compound. benthamopen.com This clear and robust molecular ion signal is what makes this compound an excellent internal standard for quantification.

Resolution of Isobaric Mass Fragments in Complex Analytical Matrices

In the analysis of complex mixtures such as environmental extracts, a significant challenge is the presence of isobaric compounds—molecules that have the same nominal mass but different elemental compositions or structures. restek.com This is particularly problematic in PAH analysis, where numerous isomers and unrelated matrix components can co-elute during chromatographic separation, leading to overlapping mass spectral signals and inaccurate quantification. restek.comlcms.cz

This compound plays a critical role in overcoming this challenge. acs.org By using it as an internal standard, analysts can differentiate the target analyte signal from isobaric interferences. Since this compound has a distinct mass (264.38 Da) compared to its native counterpart (Perylene, 252.31 Da) and other potential isobars, its signal does not overlap with them. nist.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as it can resolve isobaric mass fragments and assign reliable elemental formulas to both fragments and molecular ions. acs.org The use of deuterated standards like this compound in conjunction with GC-MS or GC-MS/MS allows for selective reaction monitoring (SRM), further enhancing the ability to quantify target PAHs accurately even in highly complex analytical matrices. restek.comthermofisher.com

Advanced Surface and Bulk Electronic Structure Probing

Understanding the electronic structure of organic semiconductor materials is paramount for the development of optoelectronic devices. Advanced spectroscopic techniques are employed to probe the energy levels and molecular arrangement of these materials in both bulk form and as thin films, which directly govern device performance.

Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS)

Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS) is a powerful surface-sensitive technique used to investigate the electronic structure and molecular orientation of thin organic films. nih.govmdpi.com By measuring the kinetic energy and emission angle of photoelectrons ejected by UV radiation, ARUPS can map the valence band structure and determine how molecules arrange themselves on a substrate. nih.govpku.edu.cn

Studies on perylene and its derivatives, such as perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), have utilized ARUPS to gain detailed insights. A quantitative analysis of the takeoff angle dependence of photoelectron intensity allows for the determination of molecular orientation. For PTCDA on a MoS₂ surface, ARUPS data indicated that the molecules lie flat on the substrate. nih.gov Similarly, for perylene films on an Ag(110) surface, ARUPS measurements showed that the molecules near the interface are oriented parallel to the substrate. pku.edu.cn

ARUPS is also used to determine the energy of the highest occupied molecular orbital (HOMO). For α-perylene, the center of the HOMO band was found to be 1.75 eV ± 0.05 eV below the Fermi energy, with no significant band-like dispersion observed. mdpi.com In systems where perylene derivatives react with deposited metals like Indium, ARUPS can identify new states in the band gap and changes in molecular tilt. For an In/PTCDA system, analysis showed that the molecular plane becomes tilted by approximately 10° after reaction with indium. researchgate.netaip.org

System Key Finding Technique/Parameter Reference
Perylene on Ag(110)Molecules lie parallel to the substrate surface.ARUPS pku.edu.cn
PTCDA on MoS₂Molecules lie flat on the substrate surface.ARUPS (Take-off angle dependence) nih.gov
α-PeryleneHOMO band at 1.75 eV below Fermi level; no significant dispersion.ARUPS mdpi.com
In/PTCDA on MoS₂Molecules tilt by ~10° after reaction with Indium.ARUPS (Quantitative analysis of photoelectron intensity) researchgate.netaip.org

This table is interactive. Click on the headers to sort.

These findings are crucial for understanding the interface energetics in organic electronic devices, as the molecular orientation and electronic coupling at the interface directly impact charge injection and transport properties. kaust.edu.sa

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. Since the electronic properties of this compound are nearly identical to its hydrogenated counterpart, perylene, XPS data for perylene can be used to accurately represent the expected findings for this compound.

In the analysis of perylene systems, XPS is primarily used to investigate the carbon C 1s core level. For pristine perylene films, the C 1s spectrum is characterized by a sharp main peak corresponding to the sp²-hybridized carbon atoms of the aromatic core. aip.org Studies on perylene thin films deposited on silicon substrates (Si(111)) identify this main C 1s peak at a binding energy of approximately 284.7 eV. aip.org The position of this peak shows negligible change with increasing film thickness, which indicates a weak molecule-substrate interaction. aip.org In addition to the main peak, a weak shake-up satellite feature is often observed at higher binding energy (around 291.1 eV), which arises from π-π* electronic transitions that occur simultaneously with the core-level photoemission process. aip.org

High-resolution XPS can distinguish between chemically inequivalent carbon atoms within the perylene molecule. nih.gov For perylene derivatives, such as 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA), the C 1s spectrum shows distinct peaks for the carbon atoms in the perylene core (around 285.3 eV) and the carbon atoms of the carbonyl groups (at a higher binding energy of 289.1 eV), reflecting their different chemical environments. aip.org This ability to probe the chemical state is crucial for confirming the successful synthesis of derivatives or monitoring for chemical changes, such as oxidation or degradation.

The following table summarizes representative C 1s binding energies observed for perylene and its derivatives in various studies.

MaterialC 1s PeakBinding Energy (eV)Reference
Perylene thin film on Si(111)Main Peak (sp² C)284.7 aip.org
Perylene thin film on Si(111)Shake-up Satellite (π-π*)291.1 aip.org
Perylene contamination on Ag(111)Main Peak284.84 acs.org
Nitroperylene derivativeC=C284.7 acs.org
Perylenetetracarboxylic dianhydride (PTCDA)Perylene Core Carbon285.3 aip.org
Perylenetetracarboxylic dianhydride (PTCDA)Carbonyl Carbon289.1 aip.org

Characterization of Frontier Molecular Orbital (FMO) Energetics in Perylene Systems

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. mdpi.comsdiarticle3.com

For perylene systems, the FMO energetics are extensively studied both theoretically and experimentally. The deuteration in this compound has a negligible effect on the electronic structure, so the FMO properties of perylene are directly applicable. Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the FMO energies and the corresponding energy gap. For an isolated perylene molecule, the calculated HOMO-LUMO gap is consistently found to be around 3.0 eV. researchgate.netaip.org

Experimental techniques such as ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) are used to directly measure the HOMO and LUMO energy levels, respectively, in solid-state films. The combination of these techniques allows for the determination of the transport gap, which is the solid-state equivalent of the HOMO-LUMO gap. tu-chemnitz.de For perylene derivatives, these measurements are crucial for designing efficient organic electronic devices, as the alignment of the FMOs with the work functions of electrodes or other organic layers governs charge injection and transport. aip.org

The FMO energies of perylene can be tuned by chemical modification. For instance, attaching electron-withdrawing or electron-donating groups to the perylene core can systematically raise or lower the HOMO and LUMO levels, thereby adjusting the energy gap and the optical properties of the resulting material. mdpi.comnih.gov In the solid state, intermolecular interactions also play a significant role. In perylene crystals, the molecules pack in a dimer-like fashion, which leads to a splitting of the HOMO and LUMO levels, resulting in the formation of valence and conduction bands. pnas.org This electronic coupling between molecules is essential for charge transport in organic semiconductors.

The table below presents a compilation of theoretical and experimental FMO data for perylene and related systems.

SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Perylene MoleculeDFT/B3LYP--2.96 researchgate.net
Perylene (PER)DFT--3.03 aip.org
Perylene/Ag(111) InterfaceUPS/IPES (Experimental)--Hole Barrier: 1.30 acs.org
Perylene/Cu(111) InterfaceUPS/IPES (Experimental)--Hole Barrier: 1.10 acs.org
Perylene/Au(111) InterfaceUPS (Experimental)--Hole Barrier: 0.85 aip.org
Perylene Dimer (Cofacial)INDO CalculationHOMO Splitting: 0.811- pnas.org
Perylene Dimer (Cofacial)INDO CalculationLUMO Splitting: 0.564- pnas.org

Computational and Theoretical Investigations of Perylene D12

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for probing the intricate electronic nature of Perylene-d12. These methods offer insights into the molecule's geometry, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of this compound and its derivatives. pku.edu.cnrsc.org DFT calculations, such as those using the M06-2X functional with the def2-TZVP basis set, have been instrumental in determining optimized 3D geometries, enthalpies, and Gibbs free energies. nrel.gov For perylene (B46583), ab initio calculations at the RHF/6-311+G(d,p) level have been used to determine the geometrical structure in the S0 ground state, yielding rotational constants that align well with experimental values. researchgate.net

DFT studies have also been crucial in understanding the electronic properties of perylene-based materials. For instance, calculations on a series of perylene-based organic semiconductors have explored their physicochemical properties, revealing how functionalization and nitrogen doping can tune the Lowest Unoccupied Molecular Orbital (LUMO) levels and electron affinity, which are critical for developing stable n-channel organic semiconductors. rsc.org

Below is a table summarizing key computed properties for this compound. nist.govnih.govsigmaaldrich.com

PropertyValue
Molecular Formula C₂₀D₁₂
Molecular Weight 264.38 g/mol
CAS Number 1520-96-3

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for exploring the excited-state properties of molecules like this compound. researchgate.netrsc.org It is frequently used to calculate absorption and emission energies, as well as to understand the nature of electronic transitions. researchgate.net For instance, TD-DFT calculations have been used to study the excited states of perylene-based dye aggregates, with functionals like CAM-B3LYP and ωB97XD providing accurate results for the perylene dimer. researchgate.net

TD-DFT has also been applied to investigate the optical properties of charge-transfer complexes involving perylene. arxiv.org These calculations help to understand the low-energy charge-transfer absorption bands that appear during the formation of cocrystals. arxiv.org The accuracy of TD-DFT in predicting photophysical properties can be benchmarked against experimental data, such as the singlet photoluminescence quantum yield.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules and its self-assembly behavior.

Computational Studies of Charge-Transfer Complex Dynamics

Computational studies have been instrumental in understanding the dynamics of charge-transfer (CT) complexes involving perylene. nih.govrsc.orgosti.gov For example, the excited-state dynamics of covalently linked electron donor-acceptor systems with perylene as the acceptor have been investigated using femtosecond time-resolved spectroscopy, supported by computational models. nih.gov These studies reveal the population of a locally excited state followed by emission from a charge-separated state. nih.gov

The dynamics of CT complexes, such as perylene with tetracyanoquinodimethane (TCNQ), have been explored, revealing details about their π-column structures and the influence of molecular symmetry on their dynamic and electronic properties. rsc.org

Prediction and Simulation of π-π Stacking and Self-Assembly

The prediction and simulation of π-π stacking and self-assembly are critical for understanding the properties of perylene-based materials. nih.govrsc.orgrsc.orgarxiv.org Molecular dynamics simulations have been used to elucidate the dynamics of the π-π stacking process of perylene bisimide (PBI) dimers in different solvents. nih.gov These simulations have revealed the existence of a small free energy barrier to stacking in aromatic solvents like toluene (B28343), which is absent in non-aromatic solvents. nih.gov

Quantum-chemical calculations have also been employed to study the self-assembly of perylene diimide (PDI) dyads into larger quadruple assemblies. nih.gov These calculations indicate the existence of multiple couplings that dictate the photophysical properties of the resulting assembly. nih.gov Furthermore, theoretical studies based on DFT have been used to investigate the stacked geometries and magnetic exchange interactions in PDI radical anion dimers, providing insights into the potential for ferromagnetism in these materials. rsc.org

Prediction of Optoelectronic Properties and Chemical Reactivity

Computational chemistry provides powerful tools to predict the electronic and reactive properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can gain insights into the behavior of these molecules, guiding the design of new materials for various applications. While specific computational data for this compound is limited, studies on the parent molecule, perylene, and its derivatives offer significant understanding. The substitution of hydrogen with deuterium (B1214612) is generally considered to have a minimal effect on the electronic properties discussed in the following sections.

Modulation of HOMO/LUMO Energy Levels through Structural Modifications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the optoelectronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter influencing a material's potential use in devices like organic solar cells and organic light-emitting diodes (OLEDs). physchemres.org

Theoretical studies on perylene-based systems demonstrate that their HOMO and LUMO energy levels can be strategically tuned through structural modifications. researchgate.netarxiv.org A common approach is to create donor-acceptor (D-A) type structures. arxiv.org Introducing electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups typically lower the LUMO level. arxiv.org This principle allows for the fine-tuning of the energy gap to optimize performance in specific applications. physchemres.org

For instance, in the context of dye-sensitized solar cells (DSSCs), modifying perylene donors with auxiliary donors and various π-spacers can systematically alter the frontier molecular orbitals. researchgate.net The addition of π-spacers, such as thiophene (B33073) and cyanovinyl, has been shown to decrease the HOMO-LUMO gap, leading to a redshift in the absorption spectrum and improved light-harvesting efficiency. researchgate.net Computational models, often employing DFT with basis sets like B3LYP/6-311G(d,p), are instrumental in predicting these changes. researchgate.net

The table below illustrates the conceptual effect of substituents on the HOMO and LUMO energy levels of a generic perylene derivative, based on established principles of molecular orbital theory.

Table 1: Conceptual Modulation of Frontier Orbital Energies in Perylene Derivatives

Modification to Perylene Core Effect on HOMO Energy Level Effect on LUMO Energy Level Resulting HOMO-LUMO Gap
Unsubstituted Perylene Baseline Baseline Wide
**Addition of Electron-Donating Group (e.g., -NH₂) ** Increases (less negative) Minor Change Narrows
**Addition of Electron-Withdrawing Group (e.g., -NO₂) ** Minor Change Decreases (more negative) Narrows
D-A Structure (Donor and Acceptor Groups) Increases Decreases Significantly Narrows

| Extension of π-Conjugation (e.g., adding aromatic rings) | Increases | Decreases | Narrows |

Computational Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. ias.ac.in Computational methods are vital for predicting the NLO response of molecules, which is often characterized by parameters like the first and second hyperpolarizabilities (β and γ). ias.ac.inresearchgate.net

While specific NLO studies on this compound are not prevalent, research on related perylene diimide (PDI) derivatives provides insight into the NLO potential of this class of compounds. researchgate.netresearchgate.net Theoretical investigations, typically using DFT, can calculate the static and dynamic hyperpolarizabilities. ias.ac.in These calculations help in understanding the structure-property relationships that govern NLO activity. ias.ac.in

For example, a computational study on supramolecular complexes of PDI with biomolecules demonstrated significant NLO properties. researchgate.net The second hyperpolarizability (γ), a measure of the third-order NLO response, was found to be substantial, indicating potential for NLO applications. researchgate.net The study highlighted that the interaction between the PDI core and the attached biomolecules plays a crucial role in enhancing the NLO response. researchgate.net

The following table presents representative calculated NLO data for selected PDI-biomolecule complexes, showcasing the range of predicted properties.

Table 2: Calculated Nonlinear Optical (NLO) Properties of Selected Perylene Diimide (PDI) Complexes

Complex Static Second Hyperpolarizability (γ_static) (a.u.)
PDI-Biomolecule Complex 6 17,424,700.00
PDI-Biomolecule Complex 10 25,116.10

Data sourced from a computational study on PDI-biomolecule complexes. researchgate.net The values are presented to illustrate the magnitude of NLO properties in related systems.

Derivation of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are concepts derived from DFT that help in predicting the chemical reactivity and stability of a molecule. mdpi.comajol.info These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). researchgate.net They are calculated based on the energies of the HOMO and LUMO. ajol.info

Ionization Potential (IP) : The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ) : The power of an atom to attract electrons ( (IP+EA)/2 ).

Chemical Potential (μ) : The negative of electronegativity ( -χ ).

Global Hardness (η) : A measure of resistance to charge transfer ( (IP-EA)/2 ). Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Global Softness (σ) : The reciprocal of global hardness ( 1/η ). Softer molecules are more reactive. researchgate.net

Computational studies on perylene diimide (PDI) complexes have utilized GCRDs to analyze their stability and reactivity. researchgate.net For instance, by calculating these descriptors for a series of PDI-biomolecule complexes, researchers were able to identify which complexes were the most and least reactive. researchgate.net Complex 1 was identified as the softest (most reactive), while complex 4 was the hardest (least reactive). researchgate.net

The table below provides a set of calculated GCRDs for representative PDI complexes.

Table 3: Global Chemical Reactivity Descriptors (GCRDs) for Selected Perylene Diimide (PDI) Complexes

Descriptor Complex 1 Complex 3 Complex 4
Ionization Potential (IP) (eV) 7.8 8.8 -
Electron Affinity (EA) (eV) 6.53 - -
Global Hardness (η) (eV) 0.51 - 0.55
**Global Softness (σ) (eV⁻¹) ** 0.2575 - 0.435
Electronegativity (χ) (eV) - 8.25 7.28
Chemical Potential (μ) (eV) - -8.25 -

Data derived from a computational study on PDI-biomolecule complexes. researchgate.net Dashes indicate data not provided for the specific complex in the source.

Perylene D12 in Advanced Functional Materials and Device Research

Organic Semiconductor Applications

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics. Perylene (B46583) and its derivatives have long been recognized for their excellent thermal and chemical stability, strong light absorption, and high fluorescence quantum yields. The introduction of deuterium (B1214612) in the perylene core, creating Perylene-D12, provides a unique avenue to investigate the intricate mechanisms of charge transport in these materials.

Perylene diimides (PDIs) are a prominent class of n-type organic semiconductors, and the properties of the perylene core are fundamental to their electronic behavior. While specific research on this compound in n-type architectures is nascent, the principles of molecular design for PDI-based materials are well-established. Functionalization at the imide and core positions of the perylene structure is a key strategy to enhance solubility, tune energy levels, and improve air stability. For instance, the introduction of electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The use of a this compound core in these architectures is anticipated to primarily influence the vibrational modes of the molecule, which in turn can affect charge transport dynamics.

Electron Transport Layers (ETLs) are critical components in various electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells, as they facilitate the efficient extraction and transport of electrons. PDI derivatives are considered promising candidates for ETLs due to their high electron mobility and tunable energy levels. A well-engineered ETL should possess a LUMO level that is well-aligned with the active layer of the device to minimize energy barriers for electron injection. While specific studies on this compound as an ETL are limited, the fundamental properties of perylene-based materials make them suitable for this application. The enhanced stability sometimes associated with deuterated compounds could potentially lead to longer device lifetimes, a critical factor in the commercial viability of organic electronics.

A key area of investigation for this compound is its impact on charge carrier mobility. Theoretical studies have predicted that the substitution of hydrogen with deuterium can have a discernible effect on electron transport in organic semiconductors. This "isotope effect" is attributed to the influence of the heavier deuterium nucleus on the vibrational modes of the molecule, which are coupled to the motion of charge carriers.

Predicted Isotope Effect on Electron Mobility in N,N′-n-bis(n-octyl)-perylene diimide (PDI-C8)
Deuteration PositionPredicted Change in Electron Mobility
All-deuterated~16% decrease
Backbone-deuteratedNo noticeable effect

The planarity of the perylene core is a key factor influencing the electronic properties of PDIs. Strong π-π stacking between planar perylene cores facilitates efficient charge transport. However, excessive aggregation can also lead to quenching of fluorescence and the formation of undesirable charge traps. Molecular contortion, achieved by introducing bulky substituents at the bay positions of the perylene core, is a strategy to control the degree of intermolecular interaction.

Organic Photovoltaics (OPVs) and Solar Cell Technologies

The quest for efficient and stable organic solar cells has driven significant research into novel materials. Perylene-based compounds, particularly PDIs, have shown great promise as components in the active layer of OPVs.

For many years, fullerene derivatives were the dominant electron acceptors in OPVs. However, their limitations, such as weak absorption in the visible spectrum and limited energy level tunability, have spurred the development of non-fullerene acceptors (NFAs). nih.govnih.gov PDI-based molecules are a leading class of NFAs due to their strong light absorption, high electron affinity, and excellent electron mobility. nih.govnih.gov

The design of PDI-based NFAs often involves strategies to prevent the excessive aggregation that can be detrimental to device performance. nih.gov One successful approach is the creation of PDI dimers, where two PDI units are covalently linked. This can introduce a twist between the two chromophores, disrupting long-range order and leading to more favorable blend morphologies with the donor material in the bulk heterojunction. nih.gov

The incorporation of a this compound core into these NFA designs could offer insights into the role of molecular vibrations in charge separation and recombination processes at the donor-acceptor interface. While direct experimental evidence is still emerging, the theoretical understanding of isotope effects on charge transport suggests that deuteration could subtly influence the kinetics of these critical photophysical events.

Development of Donor-Acceptor (D-A) Material Systems

The creation of donor-acceptor (D-A) systems is a fundamental strategy for developing advanced functional materials, and perylene derivatives are integral to this field. In these systems, electron-donating and electron-accepting molecular units are combined to facilitate charge separation and transfer, a critical process in many optoelectronic devices. The unique electronic properties of perylene-based molecules make them excellent candidates for either the donor or acceptor component.

Efforts to create novel D-A dyes have utilized polycyclic aromatic hydrocarbons like N-annulated benzoindenopentaphene (NBIP), a perylene-based structure, as a building block. nih.gov These have been functionalized with various solubilizing groups and coupled with acceptor units to create metal-free D-A dyes. nih.gov For instance, a dye composed of an NBIP donor and a 4-(7-ethynylbenzo[c] nih.govfigshare.comdoi.orgthiadiazol-4-yl)benzoic acid acceptor achieved a power conversion efficiency of 12.6% in dye-sensitized solar cells without the need for co-adsorbents. nih.gov

Furthermore, the construction of D-A systems within a graphitic carbon nitride (g-CN) matrix has been explored to enhance photocatalytic performance. mdpi.com Perylene tetracarboxylic dianhydride (PTCDA) has been copolymerized with urea (B33335) to create a g-CN-PTCDA material with D-A structures. This approach has been shown to increase the specific surface area and broaden the visible light absorption range of the material. mdpi.com Characterization of these systems confirmed that the D-A structure dramatically improves charge separation and transfer efficiency. mdpi.com When a small amount of PTCDA was introduced, the CO evolution rate for CO2 photoreduction was nearly 23 times higher than that of pure g-CN. mdpi.com

Investigations into new perylene-containing D-A complexes have also been conducted with acceptors like para-dinitrobenzene (pDNB) and tetracyanopyrazine (TCNP). researchgate.net Structural and spectroscopic analysis of these complexes indicated that the components remained neutral, and electronic transport measurements revealed them to be insulators. researchgate.net The development of donor-acceptor functionalized radiaannulenes, which are segments of 6,6,12-graphyne, has also been achieved through palladium-catalyzed couplings. rsc.org

Role of Perylene-Based Cathode Interlayers (CILs) in Device Efficiency

Perylene-based materials, particularly perylene diimides (PDIs), are recognized as key components in enhancing the efficiency of organic photovoltaics (OPVs) when used as cathode interlayers (CILs). beilstein-journals.orgresearchgate.net CILs serve multiple functions to improve device performance. They can tune the work function of the cathode to reduce the energy barrier for electron injection, thus minimizing the Schottky barrier that is detrimental to device performance and long-term stability. beilstein-journals.org They also help to block holes from reaching the cathode and promote a cascade of electrons, which reduces recombination processes. beilstein-journals.org Additionally, CILs can create smoother surface morphologies for better contact with the cathode. beilstein-journals.org

PDI derivatives are particularly well-suited for CILs due to their suitable energy levels, high electron affinity and mobility, and high thermal stability. researchgate.net Commonly used PDI materials for CILs include PDIN, PDINN, and PDINO. beilstein-journals.org Research has shown that engineering these interlayers with suitable intermolecular interactions is a viable approach to improve the performance of organic solar cells (OSCs). For example, OSCs using PDINN as a cathode interlayer with a PM6 donor and Y6 acceptor have demonstrated a high power conversion efficiency of 17.23% (certified at 16.77%). nih.gov This highlights the effectiveness of PDINN as a high-performance, low-cost CIL for potential industrial applications. nih.gov

The development of N-annulated perylene diimide-based CILs has also shown promise for use with a wide range of high-efficiency OPVs, with the added benefit of being processable from more environmentally friendly "green" solvents. beilstein-journals.org

Control of Thin Film Morphology and Phase Separation in Active Layers

The morphology and phase separation of the active layer in organic electronic devices are critical factors that influence their performance. Perylene-based materials play a significant role in this context, as their molecular structure and interactions can be tailored to control the formation of thin films. The π-π intermolecular interactions among the aromatic cores of perylene derivatives are a primary driving force in their molecular self-assembly. figshare.com This, combined with nanophase separation between different parts of the molecule (e.g., hydrophilic and hydrophobic groups), dictates the final structure of the film. figshare.com

In polymer blend thin films, phase separation can lead to the formation of distinct domains, and the characteristics of this separation are influenced by factors such as the solvent used and the interactions between the polymer components. mdpi.commdpi.com For instance, in blends of polylactide (PLA) and poly (butylene succinate) (PBS), clear phase separation is observed, with the PBS phase dispersed within the PLA matrix. mdpi.com The morphology of these films can be further manipulated by annealing, leading to the formation of ordered microcrystalline structures. mdpi.com

The study of phase separation in thin films is often conducted using techniques like atomic force microscopy (AFM), neutron reflection (NR), and secondary ion mass spectroscopy (SIMS). washington.edu These methods allow for the examination of surface undulations and the formation of droplets at late stages of phase separation. washington.edu In some systems, the initial stages of phase separation under high humidity begin within the bulk of the film as amorphous domains, with subsequent migration of material toward the surface. nih.gov

For perylene diimide (PDI)-based acceptors in organic solar cells, a major challenge is controlling the molecular alignment to avoid the formation of large aggregates during film formation, which can limit device performance. researchgate.netresearchgate.net The tendency for planar PDI molecules to stack can lead to lower electron mobilities compared to fullerene-based acceptors. researchgate.net To address this, strategies such as creating twisted molecular geometries by connecting multiple PDI units to a central core have been explored. researchgate.net

Optoelectronic Devices and Advanced Photonic Applications

Application in Organic Light-Emitting Diodes (OLEDs) and as Fluorescent Dopants

Perylene and its derivatives are widely utilized in organic light-emitting diodes (OLEDs) due to their excellent fluorescent properties and stability. researchgate.net They can be used as dopants in the emissive layer to tune the color and efficiency of the device. researchgate.net The use of perylene-based materials as fluorescent dopants allows for the creation of highly efficient and long-lived OLEDs. For instance, di(2-naphthyl)perylene (DNP) has been used as an additive in the light-emitting layer, extending the operating lifetime of OLEDs by more than two orders of magnitude. researchgate.net In some cases, red-emitting OLEDs incorporating DNP have demonstrated operational half-lives of approximately 1,000,000 hours at a current density of 20 mA/cm². researchgate.net

Liquid crystalline perylene derivatives have also shown great potential as emitters in OLEDs. st-andrews.ac.uk Their self-assembling properties can lead to the formation of anisotropic films with improved charge transport. st-andrews.ac.ukresearchgate.net For example, OLEDs using the columnar liquid crystalline emitter perylene-3,4,9,10-tetracarboxylic tetraethyl ester (PTCTE) doped into an exciplex-forming co-host have achieved very high luminance, exceeding 10,000 cd/m² at 5.7 V. st-andrews.ac.ukresearchgate.net

Device ComponentPerylene DerivativeKey Finding
Light-Emitting Layer Additivedi(2-naphthyl)perylene (DNP)Extended operating lifetime by over two orders of magnitude. researchgate.net
Emitterperylene-3,4,9,10-tetracarboxylic tetraethyl ester (PTCTE)Achieved luminance exceeding 10,000 cd/m² at 5.7 V in an exciplex-forming co-host. st-andrews.ac.ukresearchgate.net
Dopant in Hole Transport LayerN,N'-di-dodecylperylene-3,4,9,10-bis-(dicarboximide)Used as a dopant in the hole transport layer of a green emitting OLED. researchgate.net

Fabrication of Flexible and Patterned Thin Film Polarizers

Perylene-based reactive mesogens have been successfully used in the fabrication of macroscopically oriented and patterned thin film polarizers (TFPs) on flexible polymer substrates. nih.govfigshare.com A specific example is a perylene-based reactive mesogen (DAPDI) that forms a lyotropic chromonic liquid crystal (LCLC) phase. nih.govfigshare.com The self-assembly of these molecules is driven by face-to-face π-π intermolecular interactions among the aromatic cores and nanophase separation between hydrophilic and hydrophobic parts of the molecules. nih.govfigshare.com

The resulting photopolymerized DAPDI TFP exhibits a high degree of polarization, estimated to be 99.81% at a wavelength of 491 nm. nih.govfigshare.com Patterned TFPs can be fabricated by mechanically shearing the LCLC aqueous solution on a flexible substrate and then selectively photopolymerizing desired regions using a photomask. nih.govfigshare.com The unpolymerized regions can then be etched away. nih.govfigshare.com These flexible and patterned TFPs have demonstrated robust chemical and mechanical stabilities, making them promising for advanced flexible optoelectronic devices. nih.govfigshare.comdoi.org

Research into Photodetector Development and Performance Enhancement

While direct research on "this compound" in photodetectors is not extensively detailed in the provided context, the broader field of organic photodetectors often utilizes materials and principles that are relevant to perylene-based compounds. Organic electronic devices, in general, can be designed to detect signals through electronic processes, and these include photodetectors, photoconductive cells, and phototransistors. google.com

Given the strong light-absorbing properties of perylene derivatives, they are plausible candidates for use in the active layers of organic photodetectors. The principles of donor-acceptor systems and morphology control discussed in previous sections are also highly relevant to optimizing the performance of such devices.

Integration of Optoelectronic Devices for High-Temperature Operation

The integration of this compound into optoelectronic devices intended for high-temperature operation is an area of active research, driven by the compound's inherent thermal stability. Perylene derivatives, in general, are known for their robustness, a quality that is expected to be enhanced by the deuteration in this compound. The replacement of hydrogen with deuterium atoms strengthens the C-H bonds, making the molecule more resistant to thermal degradation.

Research into organic field-effect transistors (OFETs) has highlighted the critical role of thermal dissipation in ensuring operational stability, particularly under high power densities. While studies specifically detailing the use of this compound in high-temperature OFETs are not widely available, the principles of using stable organic semiconductors are well-established. For instance, the operational stability of OFETs is closely linked to managing self-heating effects at the interface between the dielectric and the organic semiconductor. The enhanced stability of deuterated compounds suggests that this compound could offer advantages in mitigating performance degradation at elevated temperatures.

The development of organic-based white light-emitting diodes capable of withstanding high temperatures (around 700 K) has been demonstrated with perylene derivatives. rsc.org This showcases the potential of the perylene core structure for high-temperature applications. Although this research did not specifically use this compound, it provides a strong indication that deuterated versions could exhibit even greater thermal resilience, making them promising candidates for robust optoelectronic devices.

Table 1: Comparison of Properties for High-Temperature Organic Semiconductors

Compound Family Key Advantages for High-Temperature Operation Potential Role of Deuteration
Perylene Derivatives Excellent thermal and chemical stability, tunable electronic properties. nih.govnbinno.com Enhanced bond strength, leading to increased resistance to thermal degradation and potentially longer device lifetimes.
Pentacene and Derivatives High charge carrier mobility. Improved stability against thermal stress and oxidation.

Bio-integrated Organic Optoelectronics for Advanced Sensing

The application of this compound in bio-integrated organic optoelectronics represents a promising frontier for advanced sensing technologies. The biocompatibility of perylene derivatives, coupled with their excellent photophysical properties, makes them suitable for interfacing with biological systems. nih.govnih.gov Bio-integration aims to create seamless interfaces between electronic devices and biological entities, ranging from cells to tissues, for monitoring and therapeutic purposes. psu.edu

While specific studies on the biocompatibility of this compound are limited, polycyclic aromatic hydrocarbons (PAHs), the class of molecules to which perylene belongs, are a subject of environmental and health monitoring. nih.govnih.gov For in-vivo applications, ensuring the biocompatibility of any material is paramount. The foreign body response, which can lead to the formation of a fibrous capsule around an implant, is a key challenge in the long-term stability and function of bio-integrated devices. nih.gov Future research will need to address the interaction of this compound with biological tissues to ensure minimal adverse reactions.

The use of organic semiconductors like perylene derivatives in sensors is advantageous due to their low-temperature processability and mechanical flexibility, which are desirable for wearable and implantable devices. nih.gov Deuteration is not expected to negatively impact the inherent biocompatibility of the perylene core and may offer enhanced stability in the physiological environment, leading to more reliable and long-lasting bio-integrated sensors.

Chemical Sensing and Probe Development

Design of Fluorescent Probes for Biological and Chemical Sensing

This compound serves as a valuable scaffold for the design of fluorescent probes for a wide array of biological and chemical sensing applications. The core structure of perylene provides a robust and highly fluorescent platform. rsc.org The design of such probes typically involves attaching specific recognition moieties to the perylene core. These recognition elements are designed to selectively interact with the target analyte, leading to a change in the fluorescence properties of the perylene core, such as intensity or lifetime.

For example, perylene bisimide (PBI) derivatives have been successfully designed as fluorescent probes for the detection of various species, including sodium dodecyl sulfate (B86663) (SDS) in aqueous media. rsc.orgresearchgate.net In one such design, a cationic imidazolium-conjugated PBI was synthesized. The electrostatic interaction between the positively charged probe and the negatively charged sulfate group of SDS leads to the formation of molecular aggregates, resulting in significant fluorescence quenching. This principle can be extended to the design of this compound based probes for other charged analytes.

The synthesis of fluorescent probes based on related structures, such as naphthalene (B1677914) anhydride, provides a methodological blueprint for the development of this compound probes. nih.gov The general approach involves the reaction of a functionalized perylene derivative with a molecule that has a high affinity for the target analyte. The choice of the recognition group is crucial for the selectivity and sensitivity of the resulting probe.

Development of Fluorescence Lifetime-Based Sensing Methodologies

Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique that utilizes the fluorescence lifetime of a probe as the sensing parameter. evidentscientific.comwikipedia.orgleica-microsystems.comleica-microsystems.com Unlike fluorescence intensity, the fluorescence lifetime is an intrinsic property of a fluorophore that is independent of its concentration, photobleaching, and excitation intensity. evidentscientific.comleica-microsystems.com This makes lifetime-based sensing particularly robust and quantitative.

This compound, with its stable fluorescence properties, is an excellent candidate for the development of fluorescence lifetime-based probes. The fluorescence lifetime of a probe can be modulated by its local microenvironment, including factors like ion concentration, pH, and molecular binding. leica-microsystems.comnih.gov By designing this compound derivatives where the interaction with an analyte perturbs the excited state dynamics, probes with a distinct lifetime response can be created.

The development of FLIM probes often relies on mechanisms such as Förster Resonance Energy Transfer (FRET), where the lifetime of a donor fluorophore (like this compound) is quenched in the presence of a suitable acceptor upon binding to a target molecule. wikipedia.orgnih.gov This approach allows for the sensitive detection of molecular interactions and conformational changes in biological systems.

Deuteration as a Strategy for Enhancing Probe Stability and Signal-to-Noise Ratio

Deuteration, the replacement of hydrogen with deuterium, is a well-established strategy for enhancing the photostability and brightness of fluorescent dyes. researchgate.netbiorxiv.orgbiorxiv.orgnih.govacs.org This improvement is attributed to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength makes the molecule more resistant to photochemical degradation, a process often initiated by the cleavage of C-H bonds in the excited state.

For fluorescent probes based on this compound, this enhanced photostability translates directly to a longer observation window and the ability to use higher excitation intensities without rapid photobleaching. This, in turn, leads to an improved signal-to-noise ratio (SNR) in fluorescence imaging experiments. youtube.comnih.gov A higher SNR is critical for detecting low concentrations of analytes and for obtaining high-quality images in complex biological environments.

Research on other deuterated fluorophores has demonstrated significant increases in fluorescence quantum yield and a reduction in photochemically induced spectral shifts. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov These findings strongly suggest that this compound-based probes would exhibit similar advantages, making them more robust and reliable for demanding sensing applications. The improved performance of deuterated probes can be particularly beneficial in single-molecule imaging and long-term live-cell imaging, where photostability is a major limiting factor. nih.gov

Table 2: Impact of Deuteration on Fluorophore Properties

Property Effect of Deuteration Implication for this compound Probes
Photostability Increased resistance to photobleaching. researchgate.netnih.gov Longer imaging times, ability to use higher laser powers.
Fluorescence Quantum Yield Often increased, leading to brighter probes. researchgate.netbiorxiv.org Improved sensitivity and signal-to-noise ratio. youtube.com
Chromostability Inhibition of photochemically induced spectral shifts. researchgate.netbiorxiv.org More stable and reliable spectral measurements over time.

Analytical Methodologies Utilizing Perylene D12 As a Research Standard

Internal Standard Applications in Mass Spectrometry

Perylene-D12 is frequently employed as an internal standard in mass spectrometry-based methods to enhance the accuracy of quantifying PAHs in various samples. myskinrecipes.com Its deuterated nature ensures it behaves almost identically to its non-deuterated counterparts during extraction and analysis, yet is distinguishable by its higher mass, minimizing interference. myskinrecipes.commdpi.com

Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Complex Matrices

The primary analytical application of this compound is in the precise quantification of PAHs in complex matrices such as environmental samples and foodstuffs. gcms.cz Due to its structural and mass similarities, it is particularly well-suited for quantifying high-molecular-weight PAHs like benzo[ghi]perylene (B138134) and dibenzo[a,h]anthracene. ajol.info In these analyses, a known amount of this compound is added to the sample at the beginning of the preparation process. By comparing the final measured amount of this compound to the initial amount, analysts can correct for any loss of the target PAHs that may have occurred during extraction and cleanup, thereby ensuring a more accurate final quantification.

For instance, in the analysis of PAHs in plant leaves, this compound, along with other deuterated PAHs, was used as an internal standard to eliminate interferences from the environmental matrix in gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com Similarly, in the determination of PAHs in rubber and plastic articles, this compound was part of a suite of isotopically-labeled internal standards used to ensure the accuracy of the results. gcms.cz

Table 1: Application of this compound as an Internal Standard for PAH Quantification

Analytical Method Matrix Target Analytes Role of this compound Reference
GC-MS Plant Leaves 31 PAHs Internal standard to eliminate matrix interference. mdpi.com
GC-MS Rubber and Plastics 20 PAHs Internal standard for accurate quantification. gcms.cz
GC-MS Water Bodies 16 U.S. EPA priority PAHs Internal standard for high molecular weight PAHs. ajol.info
GC-MS/MS (B15284909) Palm Oil 15+1 EU priority PAHs Internal standard for quantification. gcms.cz
UPLC-FLD/MS/MS Environmental and Food 26 PAHs, 6 alkylated derivatives, 11 photo-oxidation products Internal standard in a comprehensive analytical method. sciex.com

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols

This compound plays a crucial role in the development and validation of robust GC-MS and GC-MS/MS methods for PAH analysis. mdpi.com Its inclusion allows for the assessment of method performance, including linearity, detection limits, and quantification limits. mdpi.com For example, in the development of a GC-MS method for 31 PAHs in plant leaves, the use of this compound as an internal standard helped establish good linearity (correlation coefficients > 0.99) and low detection limits (0.2–0.7 μg/kg). mdpi.com

Furthermore, in the validation of a GC-MS/MS method for analyzing PAHs in herbal medicines, this compound was one of three internal standards used to calibrate for eight different PAHs, ensuring the sensitivity and accuracy of the method. mdpi.com The use of internal standards like this compound is integral to regulatory compliance, as seen in its application in EPA Method 8270D for the analysis of semivolatile organic compounds. epa.gov

Integration into Liquid Chromatography (LC)-Based Analytical Methods

While GC-MS is a common technique for PAH analysis, this compound is also integrated into liquid chromatography (LC)-based methods. sciex.comlcms.cz A study on the quantification of PAHs in avian dried blood spots utilized this compound as a surrogate standard in an Ultra-Performance Liquid Chromatography (UPLC) method. waters.com In another instance, a novel LC method was developed to separate a wide range of PAHs, their derivatives, and photo-oxidation products, where this compound was used as an internal standard for tandem mass spectrometry detection. sciex.com This demonstrates the versatility of this compound across different chromatographic separation techniques.

Environmental Analytical Research

The widespread presence of PAHs in the environment necessitates reliable analytical methods for their determination in various environmental compartments. this compound is a cornerstone in this field of research.

PAH Determination in Environmental Samples (Soil, Water, Biological Tissues, Air)

This compound is extensively used as an internal standard for the determination of PAHs in a wide array of environmental samples, including soil, water, biological tissues, and air. gcms.cz Its application helps to accurately quantify PAH concentrations, which is vital for assessing environmental contamination and potential risks to human and ecological health. ajol.info

For example, a study analyzing 16 U.S. EPA priority PAHs in water bodies in the Niger Delta used this compound to quantify higher molecular weight PAHs such as benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[a]pyrene (B130552). ajol.info In the analysis of PAHs in ambient air, EPA Method TO-13A suggests the use of D12-Perylene as an internal standard for GC/MS analysis. epa.gov Furthermore, research on PAH levels in high-fat salmon utilized this compound as part of the internal standard mix for GC-MS analysis after a modified QuEChERS extraction. nih.gov

Table 2: this compound in the Analysis of Various Environmental Samples

Environmental Matrix Analytical Technique Purpose of this compound Key Findings/Method Details Reference
Water GC-MS Internal standard for high molecular weight PAHs. Concentrations ranged from 1.95 µg/L to 10.9 µg/L. ajol.info
Air (Ambient) GC/MS Suggested internal standard in EPA Method TO-13A. Method for determination of PAHs in ambient air. epa.gov
Biological Tissue (Salmon) GC-MS Internal standard for PAH quantification. Characterized 33 PAHs in high-fat salmon. nih.gov
Soil GC-MS Internal standard to correct for extraction losses. Compensates for losses in complex matrices like acidified sediments.
Biological Tissue (Avian Eggs) UPLC-PDA Surrogate standard in QuEChERS extraction. Recoveries for the MDL study ranged from 87.2% to 117.1%. lcms.cz

Methodological Validation of Extraction Efficiency and Recovery Correction

A crucial aspect of environmental analysis is ensuring the efficiency of the extraction method and correcting for any analyte loss during sample preparation. nih.gov this compound is instrumental in this validation process. By spiking samples with a known amount of this compound before extraction, scientists can calculate the recovery rate, which indicates the efficiency of the extraction process.

Strategies for Mitigating Matrix Effects in Complex Environmental Extracts

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) in complex environmental matrices, such as soil, sediment, and biota, is often hindered by matrix effects. aloki.hu These effects, caused by co-extracted interfering compounds, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate measurements. mdpi.com The use of deuterated internal standards, like this compound, is a primary strategy to correct for these matrix-induced errors.

This compound, being structurally and chemically similar to native perylene (B46583) and other high molecular weight PAHs, co-elutes and experiences similar matrix effects as the analytes of interest. nih.gov By adding a known amount of this compound to the sample prior to extraction and analysis, the ratio of the native analyte's response to the internal standard's response can be used for quantification. This approach, known as isotope dilution, effectively compensates for variations in signal intensity caused by the sample matrix. aloki.humdpi.com

Several analytical techniques and sample preparation methods are employed to further reduce matrix effects when using this compound:

Advanced Chromatographic Separation: High-resolution gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for separating target analytes from matrix interferences. helcom.fithermofisher.com Utilizing specialized GC columns, such as the DB-EUPAH, can achieve baseline separation of numerous PAHs, minimizing the co-elution of interfering compounds. gcms.cz

Selective Mass Spectrometry Techniques: The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, further reducing the impact of the matrix. helcom.fi This technique is particularly useful for complex samples where single MS may not provide sufficient resolution from background noise. helcom.fi

Sample Cleanup Procedures: Rigorous cleanup of the sample extract is crucial for removing a significant portion of the interfering matrix components before instrumental analysis. journalissues.org Techniques such as solid-phase extraction (SPE) with silica (B1680970) gel or other sorbents can effectively separate PAHs from more polar and non-polar interferences. aloki.hucedre.fr

QuEChERS Method: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has been adapted for PAH analysis in challenging matrices like avian eggs. lcms.cz This method combines extraction and cleanup into a single step, reducing sample handling and the potential for analyte loss while still effectively minimizing matrix effects. lcms.cz

The effectiveness of these strategies can be evaluated by monitoring the recovery of this compound. While moderate recovery rates of 82–91% are typical in many matrices, complex samples can sometimes lead to lower recoveries. Therefore, a combination of appropriate internal standards like this compound and robust analytical methodologies is essential for generating reliable data in environmental analysis.

Advanced Tracer Studies in Chemical and Biological Systems

Implementation of Isotope Dilution Mass Spectrometry Techniques

Isotope dilution mass spectrometry (IDMS) is a definitive analytical method for achieving high accuracy and precision in the quantification of chemical compounds. The use of this compound as an internal standard is a cornerstone of this technique for the analysis of PAHs. tandfonline.com In IDMS, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of analysis. aloki.hu This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). mdpi.com

The fundamental principle of IDMS is that the isotopically labeled standard behaves almost identically to its non-labeled counterpart throughout the entire analytical procedure. nih.gov Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the native analyte and the labeled standard equally. myskinrecipes.com Therefore, the ratio of the signal from the native analyte to the signal from the labeled standard remains constant.

The quantification is based on the following relationship:

Concentration of Analyte = (Area of Analyte / Area of Labeled Standard) * (Amount of Labeled Standard / Sample Amount) * Response Factor

This compound is particularly well-suited for IDMS of high molecular weight PAHs due to its similar chemical and physical properties, including its retention time in chromatographic systems. nih.govajol.info Its use is recommended in standardized methods such as U.S. EPA Method 8270. epa.gov

Table 1: Application of this compound in Isotope Dilution Mass Spectrometry

Analytical Method Matrix Purpose Reference
GC-MS Water Quantification of PAHs ajol.info
GC-MS Rubber and Plastics Quantification of PAHs gcms.cz
GC-MS/MS Plant Leaves Quantification of PAHs mdpi.com
GC-IDMS Air High-accuracy quantification of Benzo[a]pyrene tandfonline.com

Role as a Surrogate for Studying Non-Labeled Polycyclic Aromatic Hydrocarbon Analogs

In environmental and toxicological studies, this compound serves as a crucial surrogate standard to monitor the analytical performance and recovery of non-labeled PAHs. aloki.hulcms.cz A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the original sample. It is added to the sample before extraction to assess the efficiency of the entire analytical procedure. gcms.cz

The recovery of this compound provides a direct measure of the method's performance for similar high molecular weight PAHs that are difficult to quantify directly due to their low concentrations and susceptibility to loss during sample preparation. nih.gov For instance, in the analysis of PAHs in water samples, this compound is used to represent and quantify a range of larger PAHs including benzo[b]fluoranthene, benzo[k]fluoranthene, benzo[a]pyrene, benzo[ghi]perylene, dibenz[a,h]anthracene, and indeno[1,2,3-cd]pyrene. ajol.info

The use of deuterated surrogates like this compound is essential for validating chemical extraction methods aimed at predicting the bioavailability of PAHs in contaminated soils. nih.gov By spiking historically contaminated soil with deuterated PAHs, researchers can differentiate between the freshly added, more available fraction and the aged, more recalcitrant native PAHs. nih.gov This allows for a more accurate assessment of the bioavailable portion of these pollutants to organisms. nih.gov

Table 2: this compound as a Surrogate for Specific PAH Analogs

This compound represents: Analytical Context Reference
Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Benzo[ghi]perylene, Dibenz[a,h]anthracene, Indeno[1,2,3-cd]pyrene Analysis of water bodies ajol.info
High molecular weight PAHs General environmental monitoring nih.gov
Benzo[a]pyrene and related PAHs Monitoring short-term stability of GC/MS system tandfonline.com

Investigations into Pharmacokinetic and Metabolic Profiles through Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium in a molecule, known as deuteration, can significantly impact its pharmacokinetic and metabolic profiles. medchemexpress.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. researchgate.net This "kinetic isotope effect" can lead to a longer biological half-life and altered metabolic pathways for the deuterated compound compared to its non-deuterated analog. researchgate.net

While direct pharmacokinetic studies on carcinogenic PAHs in humans are not feasible, non-carcinogenic, deuterated PAHs can serve as valuable probes. nih.gov For example, deuterated phenanthrene (B1679779) ([D10]Phe) has been used as a surrogate to study the metabolic activation of carcinogenic PAHs like benzo[a]pyrene in smokers. nih.gov This approach allows for the safe investigation of individual metabolic capacities. nih.gov

Although specific pharmacokinetic studies focusing on this compound are not extensively documented in the provided results, the principles of using deuterated compounds apply. The use of deuterated standards is fundamental in studies analyzing PAH metabolites in biological samples, such as urine, to understand exposure and metabolism in humans. publichealthtoxicology.com Deuterium labeling allows researchers to distinguish the administered compound and its metabolites from background environmental exposure. nih.gov Such studies are crucial for developing a deeper understanding of how the human body processes these ubiquitous environmental contaminants. publichealthtoxicology.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Polycyclic Aromatic Hydrocarbons PAHs
Benzo[b]fluoranthene -
Benzo[k]fluoranthene -
Benzo[a]pyrene -
Benzo[ghi]perylene -
Dibenz[a,h]anthracene -
Indeno[1,2,3-cd]pyrene -
Phenanthrene-D10 [D10]Phe
Naphthalene-d8 -
Acenaphthene-d10 -
Chrysene-d12 -
p-Terphenyl-d14 -
2-Fluorophenyl -
Triphenyl-d14 -
Pyrene-d10 -
1,4-dichlorobenzene-d4 -
Acenaphthylene-D8 -
Fluoranthene-D10 -
Benzo[a]pyrene-D12 -
Benzo[ghi]this compound -
2-Naphthol-d8 -
1-Hydroxypyrene-d9 -
9-Fluorenone-d8 -
1,4-Naphthoquinone-d6 -
1-Nitropyrene-d9 -
2-Nitrofluorene-d9 -
Aprepitant -

Future Research Directions and Emerging Paradigms for Perylene D12

Exploration of Novel Functionalization and Derivatization Strategies

The functionalization of the perylene (B46583) core is a well-established strategy to modify its optical, electronic, and morphological properties. researchgate.net Future research will likely focus on introducing novel functional groups and developing advanced derivatization techniques to precisely tune the characteristics of Perylene-D12 for specific applications.

One promising avenue is the exploration of N-annulated perylene diimides (NPDIs), which have shown potential in creating new materials for organic electronics. researchgate.net The synthesis of NPDI tetramer arrays demonstrates how different molecular geometries can be achieved, influencing the optoelectronic properties of the final material. researchgate.net Further research into cyclic secondary amine functionalized perylene diimide-based polymers could lead to advancements in electrochromic devices, with a focus on improving switching speed and cycling stability. rsc.org Simple structural design strategies, such as using sterically hindering bulky functional groups, can fine-tune self-assembly properties to optimize device performance. rsc.org

Another area of interest is the development of push-pull chromophores based on this compound. These systems, featuring electron-donating and electron-withdrawing groups, can be designed for specific applications like photothermal therapy. The cycloaddition-retroelectrocyclization "click" reaction is a powerful tool for creating such chromophores. mdpi.com

Future derivatization strategies will also likely focus on improving the solubility and processability of this compound-based materials without compromising their desirable electronic properties. This is particularly important for applications in organic photovoltaics and other solution-processed devices. researchgate.netresearchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

The integration of this compound and its derivatives into hybrid organic-inorganic systems is a rapidly growing field with significant potential. These hybrid materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities and enhanced performance in various applications.

A key area of development is in perovskite solar cells (PSCs). Perylene diimide (PDI) derivatives have been successfully used as electron transport layers (ETLs) in inverted PSCs, demonstrating high power conversion efficiencies. rsc.orgresearchgate.net Research is ongoing to develop new PDI-based materials, including zwitterions and polymers, to further improve the efficiency and stability of PSCs by enhancing interface contact and reducing energy level barriers. rsc.orgnih.gov For example, a novel perylene diimide-based zwitterion has been shown to improve device efficiency to over 20% by facilitating electron injection and transport while also protecting the perovskite film from moisture. rsc.org

This compound can also be integrated into metal-organic frameworks (MOFs). By incorporating photoactive ligands like perylene into MOF structures, researchers can create materials with efficient photoinduced energy transfer capabilities for applications in catalysis and sensing. acs.org The ability to create crystalline ultrathin 2D MOF nanosheets functionalized with perylene derivatives opens up new possibilities for designing advanced materials with tailored properties. acs.org

Furthermore, the sol-gel process offers a versatile method for creating hybrid materials where perylene dyes are covalently bound to an inorganic matrix. bsz-bw.de This approach allows for the development of robust materials with enhanced stability for applications such as coatings and sensors. bsz-bw.de

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur in this compound-based systems is crucial for optimizing their performance. The development of advanced in-situ characterization techniques is therefore a critical area of future research. These techniques allow scientists to observe and analyze molecular interactions, conformational changes, and energy transfer processes in real-time and under operational conditions.

Single-molecule fluorescence spectroscopy is a powerful tool for studying the dynamic behavior of functionalized perylene bisimide molecules. researchgate.net This technique can be used to investigate Förster resonance energy transfer (FRET) in donor-acceptor pairs, providing insights into conformational changes and their impact on energy transfer efficiency. researchgate.net

Small-angle neutron scattering (SANS) is another valuable technique, particularly for characterizing the structure of complex nanoparticles in solution. researchgate.net By using deuterated solvents or ligands, SANS can provide quantitative descriptions of the morphology of nanoparticle cores and their surrounding ligand shells. researchgate.net This is particularly relevant for understanding the self-assembly and interaction of this compound-based nanoparticles in various media.

Other advanced techniques such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) can provide detailed structural information on self-assembled block copolymer nano-objects and hybrid microgels. researchgate.net The combination of these in-situ techniques will be essential for unraveling the complex dynamic processes that govern the function of this compound in advanced materials.

Application of Machine Learning and AI-Driven Approaches in Deuterated Chromophore Discovery

The discovery and design of new chromophores with specific properties is a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. researchgate.netastrazeneca.commdpi.com

ML algorithms can analyze large datasets of material properties to guide the selection of polymers, crosslinkers, and additives for specific applications. nih.gov This data-driven approach can significantly speed up the discovery of novel materials for optoelectronic applications. researchgate.net In the context of deuterated chromophores, ML models can be trained on existing data to predict the properties of new, untested deuterated compounds, thereby guiding synthetic efforts towards the most promising candidates. researcher.liferesearchfeatures.com

Furthermore, AI can be used to analyze scientific literature and databases to identify promising research directions and potential new applications for known compounds like this compound. mpie.de The integration of AI and ML into the discovery and design workflow is expected to revolutionize the field of deuterated chromophores, leading to the rapid development of new materials with tailored properties. nih.govmdpi.com

Scalable and Sustainable Manufacturing Processes for this compound and its Derivatives

As the applications of this compound and its derivatives expand, the development of scalable and sustainable manufacturing processes becomes increasingly important. soci.org Traditional synthetic methods often involve harsh reaction conditions and produce significant waste, making them unsuitable for large-scale production. chemistryviews.org

Future research in this area will focus on developing more efficient and environmentally friendly synthetic routes. This includes the exploration of new catalytic systems, such as ligand-free copper-promoted dimerization, which can improve the efficiency of key reaction steps. chemistryviews.org The use of flow chemistry is another promising approach that can offer better control over reaction parameters, leading to higher yields and purity, and facilitating a safer and more scalable process. soci.org

A recent development in the synthesis of this compound is an electrophotocatalytic method that uses D₂O as the deuterium (B1214612) source, which is safer and more scalable than using D₂ gas. This method has shown promising results in terms of yield and deuterium incorporation.

Table: Comparison of this compound Synthesis Methods

ParameterTraditional D₂ Gas ExchangeElectrophotocatalytic Deuteration with D₂O
Deuterium Source D₂ GasD₂O
Safety HazardousImproved Safety
Yield 60-75%83%
Deuterium Incorporation Variable80%
Reaction Time Not specified3.5 hours

Sustainability will also be a key consideration in the development of new manufacturing processes. This includes the use of renewable starting materials and the development of "greener" extraction and separation techniques for polycyclic aromatic hydrocarbons. mdpi.com The application of surface-active ionic liquids (SAILs) derived from sustainable sources like phenylalanine is being explored for the solubilization and separation of PAHs. mdpi.com

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new technologies and a deeper understanding of fundamental chemical and physical processes.

Q & A

Q. What is the primary analytical application of Perylene-D12 in environmental chemistry?

this compound is widely used as an internal standard in gas chromatography-mass spectrometry (GC/MS) for quantifying polycyclic aromatic hydrocarbons (PAHs). Its deuterated structure minimizes interference with native PAHs, enabling precise calibration and recovery corrections. For example, in EPA Method 8270D, it is employed to emulate larger PAHs (e.g., benzo[a]pyrene) due to its molecular weight (264.38 g/mol) and robust signal reproducibility .

Q. How should this compound be stored to maintain stability for long-term studies?

Store this compound as a solid in a sealed glass container at 4°C, protected from light. Its isotopic purity (98 atom % D) and chemical stability under normal laboratory conditions (avoiding strong oxidizers) ensure minimal degradation. For solution-based standards, dilute in non-polar solvents like isooctane and refrigerate to prevent solvent evaporation or photochemical reactions .

Q. What methodological steps ensure accurate quantification of PAHs using this compound?

  • Calibration: Use a 5-point calibration curve with this compound spiked at consistent concentrations (e.g., 500 pg/µL).
  • Surrogate addition: Include deuterated surrogates (e.g., naphthalene-D8, chrysene-D12) to correct for extraction efficiency.
  • QA/QC: Monitor recovery rates (ideally 82–114%) and validate against certified reference materials .

Advanced Research Questions

Q. How can researchers optimize this compound performance in complex environmental matrices?

Matrix effects (e.g., co-eluting compounds in soil/sediment extracts) may suppress this compound signals. Mitigation strategies include:

  • Cleanup steps: Use silica gel or gel-permeation chromatography to remove interferents.
  • Signal enhancement: Employ a triple quadrupole MS/MS to isolate molecular transitions (e.g., m/z 264 → 260) for improved selectivity .

Q. What are the implications of inconsistent this compound recovery rates in inter-laboratory studies?

Low recovery rates (<80%) may indicate incomplete extraction, matrix adsorption, or instrumental drift. Troubleshoot by:

  • Spiking protocols: Pre-spike surrogates before extraction to assess procedural losses.
  • Internal standard correction: Normalize analyte concentrations using this compound response factors .

Q. How to resolve contradictions between GC/MS and TOC data when using this compound?

Discrepancies arise when comparing molar concentrations (GC/MS) vs. carbon-based metrics (TOC). For harmonization:

  • Cross-validation: Convert TOC data to molar equivalents using carbon content per PAH.
  • Statistical alignment: Apply regression models to account for matrix-specific biases .

Q. What are the ethical and technical considerations for disposing of this compound waste?

While not classified as hazardous, follow local regulations for organic solvent waste. For solids, incinerate at >800°C with scrubbers to prevent PAH emissions. Document disposal methods in compliance with institutional safety protocols .

Methodological Design Considerations

Q. When should researchers select this compound over ¹³C-labeled PAH standards?

Choose this compound for cost-effective analyses of high-molecular-weight PAHs (≥4 rings) where deuterated analogs provide sufficient isotopic separation. Use ¹³C standards for low-molecular-weight PAHs or when studying carbon isotope fractionation .

Q. How to validate extraction efficiency in multi-step PAH workflows using this compound?

  • Pre-extraction spiking: Add this compound before sample homogenization to quantify losses during extraction.
  • Post-extraction spiking: Compare with pre-spiked recoveries to isolate matrix effects vs. instrumental variability .

Data Interpretation Frameworks

Q. What statistical approaches address variability in this compound-based PAH quantification?

Apply robust regression models (e.g., weighted least squares) to calibration curves, accounting for heteroscedasticity. Use multivariate analysis (PCA) to identify outliers in recovery datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.